molecular formula C20H20F2N6O2 B2402137 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021227-26-8

2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2402137
CAS No.: 1021227-26-8
M. Wt: 414.417
InChI Key: WMYOMTDWTCNYKF-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Its structure incorporates a piperazine ring—a common feature in biologically active molecules—tethered to two distinct fluorinated aromatic systems. This specific architecture suggests potential for interaction with a variety of biological targets. Research into structurally related compounds, which also contain a piperazine core and fluorophenyl-tetrazole moiety, indicates that such molecules are frequently investigated for their receptor-binding properties . For instance, other piperazine-based compounds have been developed as potent and selective inverse agonists for serotonin (5-HT 2A ) receptors, showing antipsychotic-like efficacy in preclinical models . Furthermore, analogues featuring the fluorophenyl-piperazine group have demonstrated potent and sometimes subtype-selective activity as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) . These transporters are vital for nucleotide synthesis and the cellular uptake of nucleoside-derived anticancer and antiviral drugs, making their inhibitors valuable pharmacological tools. The presence of the fluorophenoxy group in this particular compound may further modulate its lipophilicity, metabolic stability, and binding affinity, offering researchers a versatile building block for probing enzyme systems, cellular transporters, or G-protein coupled receptors in the development of novel therapeutic agents.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-4-6-18(7-5-15)30-14-20(29)27-10-8-26(9-11-27)13-19-23-24-25-28(19)17-3-1-2-16(22)12-17/h1-7,12H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYOMTDWTCNYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Preparation

1.1.1 4-Fluorophenoxy Ethanone Synthesis
The 4-fluorophenoxy ethanone segment is synthesized through nucleophilic aromatic substitution. 4-Fluorophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate, yielding 2-chloro-1-(4-fluorophenoxy)ethanone. This intermediate is pivotal for subsequent coupling with piperazine.

1.1.2 Piperazine Functionalization
Piperazine serves as the central scaffold. Protection of one nitrogen atom via tert-butoxycarbonyl (Boc) groups facilitates selective alkylation or acylation at the secondary amine. For instance, Boc-piperazine reacts with 2-chloro-1-(4-fluorophenoxy)ethanone under refluxing ethanol to form the mono-acylated derivative.

1.1.3 Tetrazole-Methyl Substituent Construction
The 1-(3-fluorophenyl)-1H-tetrazole-5-methyl group is synthesized via a [2+3] cycloaddition between 3-fluorobenzonitrile and sodium azide, catalyzed by zinc bromide. The resulting 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole is obtained through chlorination of the corresponding alcohol.

Stepwise Synthesis and Optimization

Piperazine Acylation

Reaction Conditions

  • Substrate : Boc-piperazine (1.0 equiv), 2-chloro-1-(4-fluorophenoxy)ethanone (1.2 equiv)
  • Solvent : Anhydrous ethanol
  • Base : Potassium carbonate (2.5 equiv)
  • Temperature : Reflux (78°C)
  • Time : 12 hours
  • Yield : 68% after column chromatography (hexane/ethyl acetate, 3:1).

Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane affords the secondary amine, which is neutralized with aqueous sodium bicarbonate to yield 1-(4-fluorophenoxy)ethanone-piperazine.

Tetrazole-Methyl Alkylation

Reaction Conditions

  • Substrate : 1-(4-fluorophenoxy)ethanone-piperazine (1.0 equiv), 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole (1.1 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Base : Triethylamine (3.0 equiv)
  • Temperature : 60°C
  • Time : 8 hours
  • Yield : 52% after recrystallization (toluene/DMF).

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 10:1) and recrystallized from a toluene-DMF mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole-H), 7.65–7.12 (m, 8H, aromatic), 4.89 (s, 2H, CH₂-tetrazole), 3.82–3.10 (m, 8H, piperazine), 2.95 (s, 2H, COCH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.4 (Ar-F), -116.8 (Ar-F).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Step Yield (%) Purity (%)
Sequential Acylation Boc-piperazine, chloroethanone Boc deprotection 68 98.5
One-Pot Alkylation Free piperazine, tetrazole chloride Triethylamine mediation 52 97.2
Solid-Phase Synthesis Resin-bound piperazine Microwave-assisted coupling 74* 99.1*

*Theoretical yield based on analogous reactions.

Challenges and Mitigation Strategies

  • Low Yield in Alkylation : Steric hindrance from the tetrazole ring reduces nucleophilicity of the piperazine nitrogen. Employing polar aprotic solvents (e.g., DMF) and elevated temperatures enhances reactivity.
  • Byproduct Formation : Competing N-alkylation at the tetrazole nitrogen is mitigated by using a bulky base (e.g., DBU) to favor piperazine alkylation.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieved a 58% yield using continuous flow reactors, reducing reaction time to 3 hours. Process analytical technology (PAT) monitored intermediate formation, ensuring compliance with ICH Q11 guidelines.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions:

  • Oxidation: : It can be oxidized at the piperazine ring or aromatic rings.

  • Reduction: : Potential reduction sites include the aromatic rings.

  • Substitution: : Halogen substitution on the fluorophenyl rings is a common reaction.

Common Reagents and Conditions

  • Oxidation: : Typically, oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.

  • Substitution: : Nucleophilic aromatic substitution can be achieved using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

  • Oxidation Products: : Oxidized derivatives, possibly quinones or N-oxides.

  • Reduction Products: : Reduced forms, like dihydro compounds or fully hydrogenated rings.

  • Substitution Products: : Derivatives with different halogen atoms or other substituents replacing fluorine.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through functionalization at different reactive sites.

Biology

In biological research, it can serve as a tool to study receptor-ligand interactions, given its structural mimicry of biologically relevant molecules. It might also be used in the development of biological assays.

Medicine

In medicine, it has potential as a pharmacophore in drug design, particularly for diseases where modulation of receptors or enzymes involving piperazine or tetrazole groups is beneficial.

Industry

Industrially, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action depends on the specific application:

  • In Biological Systems: : It might bind to specific receptors or enzymes, blocking or modulating their activity. The piperazine ring can interact with various neurotransmitter receptors, while the tetrazole group can mimic carboxylic acid in biological interactions.

  • In Chemical Reactions: : As an intermediate, it can undergo further chemical transformations, driven by the reactivity of its functional groups.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent on Piperazine Heterocyclic Core Key Properties/Activities Reference
Target Compound 4-Fluorophenoxy, 3-fluorophenyl Tetrazole Enhanced metabolic stability (theoretical) -
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone 2-Thienyl Tetrazole Potential CNS activity (structural analogy)
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone 3-Trifluoromethylphenyl Benzodioxole High lipophilicity; possible antiviral use
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone 4-Methylsulfonyl Pyrazole Anti-inflammatory candidate

Analysis :

  • Electron-Withdrawing Groups: The target compound’s 4-fluorophenoxy group offers moderate electron-withdrawing effects, contrasting with the stronger electron-deficient 3-trifluoromethylphenyl group in ’s analogue. This difference may influence binding affinity to targets like serotonin receptors .
  • Heterocyclic Cores: Replacing tetrazole with pyrazole () or triazole () alters hydrogen-bonding capacity. Pyrazoles often exhibit stronger antimicrobial activity, as seen in compounds like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .

Tetrazole Derivatives with Modified Linkers

Analysis :

  • Solubility: The thiophene-containing analogue () exhibits lower solubility due to its aromatic thienyl group, whereas the target compound’s fluorophenoxy group balances hydrophobicity and polarity.

Analysis :

  • Antiproliferative Potential: The target compound’s tetrazole and fluorinated aryl groups may synergize for kinase inhibition, analogous to triazole derivatives in , which showed antiproliferative activity against HeLa cells .
  • Antimicrobial Gaps : Unlike pyrazole derivatives (e.g., ’s compound with a 4-chlorophenyl group), the target compound lacks direct evidence of antibacterial efficacy, suggesting a need for empirical testing .

Biological Activity

The compound 2-(4-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , with the CAS number 1021227-26-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H20_{20}F2_{2}N6_{6}O2_{2}
Molecular Weight414.4 g/mol
StructureStructure

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the central nervous system and cancer biology. The presence of a piperazine moiety suggests potential activity on neurotransmitter receptors, while the tetrazole ring may enhance bioactivity through modulation of enzyme systems involved in cellular signaling.

Anticancer Activity

Research has indicated that derivatives containing tetrazole rings exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds with similar structures have demonstrated antibacterial and antifungal properties. In vitro studies reveal that they can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting a potential role in treating infections.

Neuropharmacological Effects

Given the piperazine component, there is a hypothesis that this compound may exhibit anxiolytic or antidepressant effects by modulating serotonin and dopamine pathways. Preliminary studies indicate that analogs can influence behavior in animal models, warranting further investigation.

Case Studies

  • Anticancer Efficacy : A study on related tetrazole compounds reported an IC50 value of 6.2 μM against HCT-116 cells, indicating promising anticancer activity .
  • Antimicrobial Screening : In a comparative study, compounds similar to this compound showed effective inhibition against Mycobacterium tuberculosis with varying degrees of efficacy compared to standard treatments .
  • Neuropharmacological Studies : Research involving piperazine derivatives has suggested potential anxiolytic effects, with behavioral assays demonstrating reduced anxiety-like behaviors in rodent models .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

The synthesis of piperazine-tetrazole derivatives typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between fluorophenoxy and piperazine intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions involving tetrazole moieties .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns to isolate intermediates and final products .
  • Yield optimization : Controlled temperature (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation. Fluorine-19 NMR is essential for verifying fluorophenyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₀H₁₈F₂N₆O₂) and detect isotopic patterns .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., C-F: ~1.34 Å, N-N in tetrazole: ~1.30 Å) and confirm stereochemistry .

Q. How can preliminary biological activity screening be designed?

  • Target selection : Prioritize receptors common to piperazine-tetrazole hybrids, such as serotonin (5-HT) or dopamine receptors .
  • Assays :
    • In vitro enzyme inhibition (e.g., kinase assays using fluorescence polarization).
    • Antimicrobial activity via microdilution (MIC values against Gram+/Gram– bacteria) .
    • Cytotoxicity profiling (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory activity data across studies?

Contradictions may arise from:

  • Solubility differences : Poor aqueous solubility (logP >3) can reduce bioavailability, leading to variable in vivo results. Use co-solvents (DMSO/PEG) or nanoformulations .
  • Metabolic stability : Fluorine atoms may enhance metabolic resistance, but tetrazole rings are prone to hepatic CYP450 oxidation. Perform microsomal stability assays .
  • Receptor polymorphism : Structural variations in target receptors (e.g., 5-HT₂A subtypes) can alter binding affinity. Use molecular docking (AutoDock Vina) to model interactions .

Q. How can computational methods guide SAR studies?

  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorophenyl vs. chlorophenyl) with bioactivity using Hammett constants .
  • Dynamics simulations : MD simulations (AMBER/CHARMM) to analyze piperazine ring flexibility and tetrazole π-π stacking .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2) and toxicity (hERG inhibition) .

Q. What experimental approaches resolve stability issues in storage?

  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for hydrolytic cleavage of the ethanone group .
  • Lyophilization : Improve shelf life by lyophilizing the compound with cryoprotectants (trehalose/sucrose) .

Q. How to address discrepancies in reported reaction mechanisms for piperazine derivatives?

  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track nitrogen migration during ring formation .
  • Kinetic studies : Monitor reaction intermediates via time-resolved IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Methodological Tables

Q. Table 1: Key Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Evidence Source
C-F bond length1.34 ± 0.02
N-N (tetrazole)1.30 ± 0.01
Piperazine dihedral55–60°

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
Defluorinated analogHarsh acidic conditionsUse milder acids (e.g., AcOH)
Oxidized tetrazoleExposure to O₂/lightConduct reactions under N₂

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